Carumonam
Overview
Description
Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics . This resistance makes this compound particularly effective against Gram-negative bacteria, including strains that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carumonam is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The synthetic route typically involves the following steps:
Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole ring: The thiazole ring is introduced through a substitution reaction.
Sulfonation: The sulfonate group is added to enhance the antibiotic’s resistance to beta-lactamases.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Carumonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions can occur, but they are not typically used in the context of this compound’s antibiotic activity.
Substitution: Substitution reactions are more relevant, particularly in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of modified this compound molecules .
Scientific Research Applications
Carumonam has several scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their resistance mechanisms.
Industry: Used in the development of new antibiotics and in the study of antibiotic resistance.
Mechanism of Action
Carumonam exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are those related to cell wall synthesis and maintenance .
Comparison with Similar Compounds
Carumonam is unique among beta-lactam antibiotics due to its monobactam structure, which consists of a single beta-lactam ring not fused to another ring. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different spectrum of activity.
This compound’s uniqueness lies in its high resistance to beta-lactamases and its specific activity against Gram-negative bacteria, making it a valuable antibiotic in the fight against resistant bacterial strains .
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
Record name | Carumonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carumonam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carumonam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARUMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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